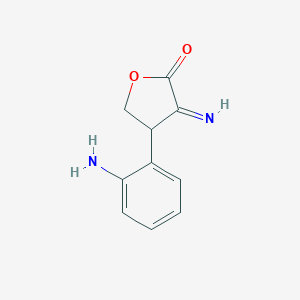
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone, also known as ADIF, is a synthetic compound that has been widely studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to downregulate the expression of several oncogenes and upregulate the expression of tumor suppressor genes.
In neuroprotection, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to reduce the expression of pro-inflammatory cytokines and increase the levels of neurotrophic factors, which promote neuronal survival and growth.
Biochemical and Physiological Effects
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of oxidative stress and inflammation. It has also been found to improve mitochondrial function and energy metabolism, which are crucial for cellular homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone is its broad range of potential applications in various fields. It has also been shown to have low toxicity and good bioavailability, which are important factors for drug development. However, one of the limitations of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. It is also important to investigate the potential use of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to explore the potential use of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone in other fields such as agriculture and food preservation.
Synthesis Methods
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction and cyclization. The final product is obtained after purification through recrystallization.
Scientific Research Applications
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing drug resistance.
In neuroprotection, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to protect neurons against oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been found to improve cognitive function and memory in animal models.
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has also demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has been suggested that 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone could be used as an alternative to traditional antibiotics, which are becoming increasingly ineffective due to the emergence of antibiotic-resistant strains.
properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
4-(2-aminophenyl)-3-iminooxolan-2-one |
InChI |
InChI=1S/C10H10N2O2/c11-8-4-2-1-3-6(8)7-5-14-10(13)9(7)12/h1-4,7,12H,5,11H2 |
InChI Key |
XXFOWDYSGUHTLG-UHFFFAOYSA-N |
SMILES |
C1C(C(=N)C(=O)O1)C2=CC=CC=C2N |
Canonical SMILES |
C1C(C(=N)C(=O)O1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(4-fluorophenyl)-2-oxoethyl]-3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292283.png)
![6-(4-chlorobenzyl)-3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292284.png)
![6-benzyl-2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292285.png)
![2-[2-(4-ethoxyphenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292288.png)
![7-ethoxy-2-(4-ethoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292292.png)
![7-ethoxy-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292293.png)
![ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292295.png)
![3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether](/img/structure/B292298.png)
![2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292299.png)
![N,N-diethyl-N-[2-(4-methylphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]amine](/img/structure/B292300.png)
![2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292301.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292302.png)
![7-chloro-2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292303.png)
![7-[(4-chlorobenzyl)sulfanyl]-3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292304.png)